

Terephthalic acid-13C2 chemical structure and properties

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Compound of Interest

Compound Name: Terephthalic acid-13C2

Cat. No.: B12412982

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An In-depth Technical Guide to Terephthalic acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Terephthalic acid-13C2**, a stable isotope-labeled compound crucial for a range of research and analytical applications.

Chemical Structure and Properties

Terephthalic acid-13C2 is an isotopologue of terephthalic acid where two of the carbon atoms have been replaced with the stable isotope carbon-13 (^{13}C). This labeling provides a distinct mass signature, making it an invaluable tool for tracer studies and as an internal standard in quantitative analysis.^[1]

The chemical structure of **Terephthalic acid-13C2** is as follows:


 Chemical structure of Terephthalic acid

Figure 1: Chemical structure of Terephthalic acid. In **Terephthalic acid-13C2**, the two carboxylic acid carbons are replaced with ^{13}C .

Table 1: General and Physicochemical Properties of **Terephthalic acid-13C2**

Property	Value
Synonyms	1,4-Benzenedicarboxylic acid-carboxyl- $^{13}\text{C}2$
CAS Number	121191-53-5
Molecular Formula	$\text{C}_6\text{H}_4(^{13}\text{CO}_2\text{H})_2$
Molecular Weight	168.12 g/mol
Appearance	White solid
Melting Point	>300 °C (sublimes)
Isotopic Purity	≥99 atom % ^{13}C

Synthesis of Terephthalic acid- $^{13}\text{C}2$

While specific proprietary synthesis methods may vary, a common approach for introducing the ^{13}C label into the carboxyl groups of terephthalic acid involves the use of a ^{13}C -labeled precursor. A plausible synthetic route is outlined below.

Hypothetical Experimental Protocol: Synthesis from p-Xylene

This protocol describes a potential multi-step synthesis of **Terephthalic acid- $^{13}\text{C}2$** starting from p-xylene and utilizing a ^{13}C -labeled cyanide source.

Step 1: Bromination of p-Xylene

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl groups, yielding 1,4-bis(bromomethyl)benzene.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and filter to remove succinimide.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the 1,4-bis(bromomethyl)benzene by recrystallization.

Step 2: Nucleophilic Substitution with $K^{13}CN$

- In a well-ventilated fume hood, dissolve the purified 1,4-bis(bromomethyl)benzene in a polar aprotic solvent like dimethylformamide (DMF).
- Add potassium cyanide- ^{13}C ($K^{13}CN$) to the solution.
- Heat the reaction mixture to facilitate the nucleophilic substitution, forming 1,4-bis(cyanomethyl)- Esterification of p-toluic acid to methyl p-toluate ($CH_3C_6H_4CO_2CH_3$) opens the way for further oxidation to monomethyl terephthalate.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

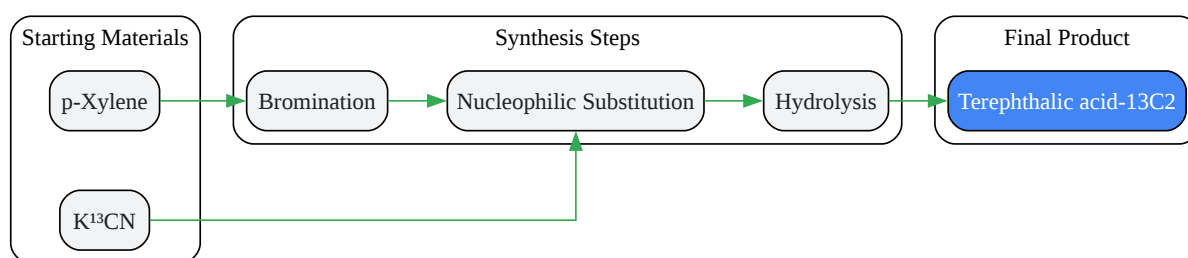
Step 3: Hydrolysis to **Terephthalic acid- $^{13}C_2$**

- Subject the resulting dinitrile to acidic or basic hydrolysis. For acidic hydrolysis, reflux the dinitrile in a mixture of concentrated hydrochloric acid and water.
- Continue refluxing until the hydrolysis is complete, which can be monitored by the cessation of gas evolution and TLC analysis.
- Cool the reaction mixture, which will cause the **Terephthalic acid- $^{13}C_2$** to precipitate.
- Collect the solid product by vacuum filtration.

- Wash the product with cold water to remove any remaining acid and inorganic salts.
- Dry the purified **Terephthalic acid-13C2** in a vacuum oven.

Step 4: Characterization

- Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).



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*Hypothetical synthesis workflow for **Terephthalic acid-13C2**.*

Applications in Research and Development

Terephthalic acid-13C2 serves as a critical tool in various scientific disciplines, primarily as a tracer and an internal standard.

Use as an Internal Standard in Quantitative Analysis

The primary application of **Terephthalic acid-13C2** is as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations in sample preparation and instrument response.

This protocol outlines the use of **Terephthalic acid-13C2** as an internal standard for the quantification of terephthalic acid in water samples.

1. Preparation of Standards and Samples:

- **Stock Solutions:** Prepare a 1 mg/mL stock solution of unlabeled terephthalic acid and a 1 mg/mL stock solution of **Terephthalic acid-13C2** in a suitable solvent (e.g., methanol).
- **Calibration Standards:** Prepare a series of calibration standards by spiking known concentrations of the unlabeled terephthalic acid stock solution into blank water samples. Add a fixed concentration of the **Terephthalic acid-13C2** internal standard solution to each calibration standard.
- **Sample Preparation:** To a known volume of the water sample, add the same fixed concentration of the **Terephthalic acid-13C2** internal standard solution.

2. Sample Extraction (if necessary):

- Depending on the sample matrix and the concentration of the analyte, a solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances.

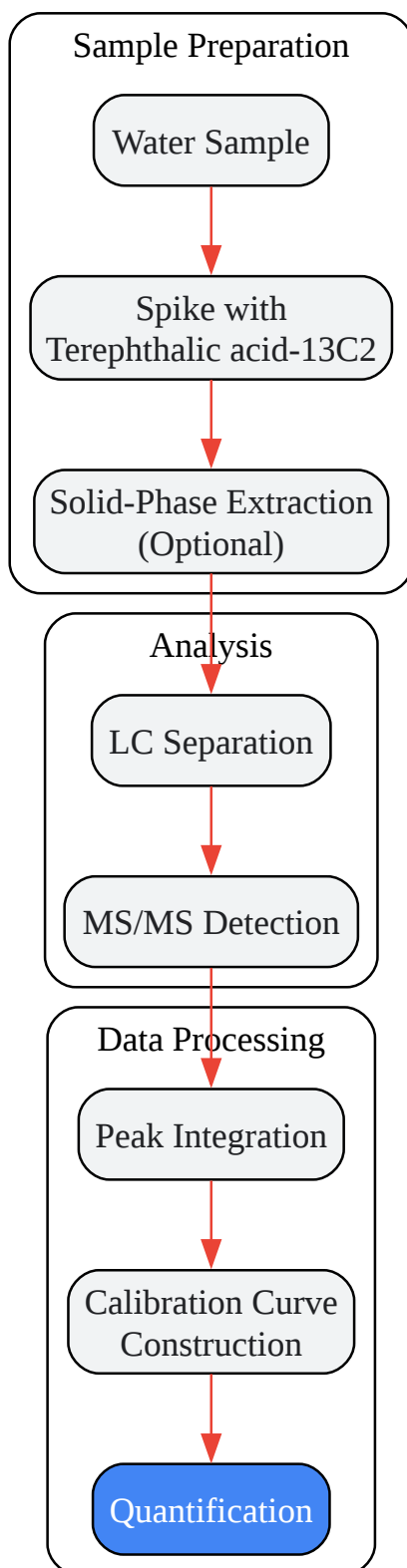
3. LC-MS/MS Analysis:

- **Liquid Chromatography (LC):**
 - **Column:** A suitable reversed-phase column (e.g., C18).
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5 µL.
- **Mass Spectrometry (MS/MS):**
 - **Ionization Mode:** Electrospray Ionization (ESI) in negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Unlabeled Terephthalic Acid: Monitor the transition from the precursor ion (m/z 165) to a specific product ion.
 - **Terephthalic acid-13C2**: Monitor the transition from the precursor ion (m/z 167) to a corresponding product ion.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the unlabeled terephthalic acid to the peak area of the **Terephthalic acid-13C2** internal standard against the concentration of the calibration standards.
- Determine the concentration of terephthalic acid in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.



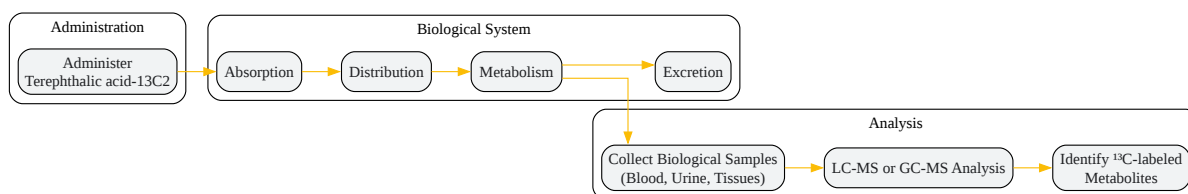
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Analytical workflow for quantification using an internal standard.

Tracer Studies in Metabolism Research

Terephthalic acid- $^{13}\text{C}_2$ can be used as a tracer to investigate the metabolic fate of terephthalic acid in biological systems. By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

While specific signaling pathways involving terephthalic acid are not well-defined due to its primary industrial applications, tracer studies can elucidate its biotransformation and potential interactions with metabolic pathways.



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General concept of a tracer study using a ^{13}C -labeled compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label in **Terephthalic acid- $^{13}\text{C}_2$** .

1. Sample Preparation:

- Dissolve an accurately weighed amount of **Terephthalic acid- $^{13}\text{C}_2$** in a suitable deuterated solvent (e.g., DMSO-d_6 or D_2O with a small amount of NaOD to aid dissolution).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune the ^{13}C probe and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to obtain good resolution.

3. Data Acquisition:

- Acquire a standard one-dimensional ^{13}C NMR spectrum. A proton-decoupled sequence is typically used.
- Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid carbons.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Interpretation:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- The ^{13}C NMR spectrum of **Terephthalic acid- $^{13}\text{C}2$** is expected to show a significantly enhanced signal for the carboxylic acid carbons (typically around 167 ppm) due to the ^{13}C enrichment. The signals for the aromatic carbons will have natural abundance intensity.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Terephthalic Acid

Carbon Atom	Predicted Chemical Shift (ppm)
Carboxylic Carbon	~167
Aromatic Carbon (substituted)	~134
Aromatic Carbon (unsubstituted)	~129

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.

This technical guide provides a foundational understanding of **Terephthalic acid-13C2**, highlighting its synthesis, properties, and critical applications in modern research. For specific experimental applications, further optimization of the described protocols may be necessary.

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References

- 1. medchemexpress.com [medchemexpress.com]
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